Ethyl 3-hydroxy-5-methylbenzoate

Description

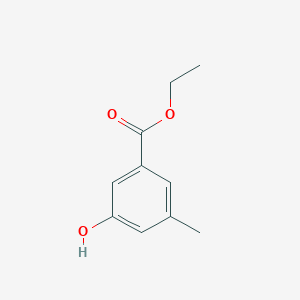

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxy-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10(12)8-4-7(2)5-9(11)6-8/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPRTJJDLQPGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 3-hydroxy-5-methylbenzoate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-hydroxy-5-methylbenzoate

Abstract

This compound is a substituted aromatic ester that serves as a valuable intermediate in organic synthesis. Its unique trifunctional structure—comprising a phenolic hydroxyl group, an ester, and a substituted benzene ring—offers multiple reaction sites for molecular elaboration. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, and reactivity. It is intended for researchers, chemists, and drug development professionals who may utilize this compound as a building block in the design and synthesis of complex molecules and active pharmaceutical ingredients.

Molecular Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity. This compound is an organic compound featuring a benzene ring substituted with hydroxyl, methyl, and ethyl carboxylate groups at positions 1, 3, and 5, respectively.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| CAS Number | 1126430-75-8 | [1] |

| Canonical SMILES | CCOC(=O)C1=CC(=CC(=C1)C)O | [1] |

| InChI Key | GZPRTJJDLQPGAW-UHFFFAOYSA-N |[1] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various systems, influencing everything from solubility in reaction solvents to its absorption and distribution in biological systems. While experimental data for this compound is not widely published, computational models provide reliable estimates.

Table 2: Computed Physicochemical Properties

| Property | Value | Comments | Reference |

|---|---|---|---|

| XLogP3 | 2.2 | Indicates moderate lipophilicity, suggesting solubility in organic solvents and limited solubility in water. | [1] |

| Hydrogen Bond Donor Count | 1 | The single phenolic hydroxyl group can act as a hydrogen bond donor. | [1] |

| Hydrogen Bond Acceptor Count | 3 | The two oxygen atoms of the ester group and the one hydroxyl oxygen can act as hydrogen bond acceptors. | [1] |

| Rotatable Bond Count | 3 | Provides conformational flexibility, primarily around the ester linkage and the C-C bond to the ring. |[1] |

Based on structurally similar compounds like Ethyl 3-hydroxybenzoate (m.p. 71-73 °C) and Methyl 3-hydroxybenzoate (m.p. 70-72 °C), it is predicted that this compound is a solid at room temperature with a comparable melting point.[2]

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of a molecule is paramount for its practical application. This compound is most commonly prepared via Fischer esterification, a cornerstone reaction in organic chemistry.

Synthetic Pathway: Fischer Esterification

This reaction involves the acid-catalyzed condensation of a carboxylic acid (3-hydroxy-5-methylbenzoic acid) with an alcohol (ethanol). The causality behind this choice is its efficiency and the use of readily available, inexpensive starting materials. The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is reversible, so to maximize the yield of the ester, water is typically removed as it forms, driving the equilibrium forward according to Le Châtelier's principle.[3]

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification Synthesis

This protocol is a self-validating system, as the purity of the final product can be rigorously assessed using the spectroscopic methods detailed in the next section.

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 3-hydroxy-5-methylbenzoic acid (1.0 eq) and anhydrous ethanol (10-20 eq, serving as both reactant and solvent).

-

Catalysis: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture. The acid acts as a catalyst and is essential for the reaction to proceed at a reasonable rate.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup: Cool the reaction mixture to room temperature. Slowly pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Chemical Reactivity

The molecule's functionality allows for selective chemical transformations:

-

Phenolic -OH: This group can undergo O-alkylation or O-acylation to generate ethers and esters, respectively. It also makes the aromatic ring highly activated towards electrophilic substitution.

-

Ester Group: Susceptible to nucleophilic attack. It can be hydrolyzed back to the parent carboxylic acid under acidic or basic (saponification) conditions.

-

Aromatic Ring: The ring is activated by the electron-donating -OH and -CH₃ groups. Electrophilic aromatic substitution (e.g., nitration, halogenation) will be directed primarily to the positions ortho and para to the powerful hydroxyl directing group.

Spectroscopic Characterization

Spectroscopic analysis is non-negotiable for verifying the identity and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle.

Caption: A standard workflow for the structural elucidation of an organic compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show several characteristic absorption bands.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Bond Vibration | Significance |

|---|---|---|---|

| ~3300 (broad) | Phenolic -OH | O-H stretch | Confirms the presence of the hydroxyl group. |

| 3100-3000 | Aromatic C-H | C-H stretch | Indicates the aromatic ring. |

| 3000-2850 | Aliphatic C-H | C-H stretch | Corresponds to the ethyl and methyl groups. |

| ~1715 (strong) | Ester C=O | C=O stretch | A strong, sharp peak characteristic of the ester carbonyl.[4] |

| ~1600, ~1470 | Aromatic C=C | C=C stretch | Confirms the benzene ring backbone. |

| ~1300-1200 | Ester C-O | C-O stretch | Indicates the ester linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

Table 4: Predicted ¹H NMR Signals

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.3-1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~2.3-2.4 | Singlet (s) | 3H | Ar-CH₃ |

| ~4.3-4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~5.0-6.0 | Broad Singlet (br s) | 1H | Ar-OH |

| ~6.8-7.5 | Multiplet/Singlets | 3H | Aromatic Protons (Ar-H ) |

Table 5: Predicted ¹³C NMR Signals

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~166 | Ester Carbonyl (C =O) |

| ~158 | Ar-C -OH |

| ~140 | Ar-C -CH₃ |

| ~115-130 | Aromatic C H and C -COOEt |

| ~61 | -O-CH₂ -CH₃ |

| ~21 | Ar-CH₃ |

| ~14 | -O-CH₂-CH₃ |

Mass Spectrometry (MS)

MS provides the molecular weight and information about the molecule's fragmentation pattern, confirming its elemental composition.

-

Molecular Ion (M⁺): A peak at m/z = 180, corresponding to the molecular weight of the compound [C₁₀H₁₂O₃]⁺.

-

Key Fragments: Expect to see fragments corresponding to the loss of the ethoxy group ([M-45]⁺) or the ethyl group ([M-29]⁺).

Applications in Research and Development

While not an end-product itself, this compound is a strategic intermediate. In drug discovery, scaffolds containing hydroxylated benzoic acids are common starting points for developing new therapeutics. The three distinct functional groups offer handles for combinatorial chemistry and fragment-based drug design, allowing for the systematic exploration of chemical space to optimize biological activity. Its structure makes it a suitable precursor for synthesizing more complex molecules, including natural product analogues and specialized polymers.[5][6]

Safety and Handling

Comprehensive toxicological data for this compound is not available. Therefore, a conservative approach to handling is required, based on data from structurally related chemicals.

-

Hazard Classification (Predicted): Based on analogous compounds like Ethyl 3-hydroxybenzoate and 3-Hydroxy-5-methylbenzoic acid, this compound should be treated as potentially harmful if swallowed, and as a skin and respiratory irritant.[7]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.

References

- (No author). (n.d.). Time in Chicago, IL, US. Google Search.

-

The Good Scents Company. (n.d.). ethyl 3-methyl benzoate, 120-33-2. The Good Scents Company. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-hydroxybenzoate. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxy-5-methylbenzoic acid. PubChem. [Link]

- Google Patents. (n.d.). CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.

-

NIST. (n.d.). Ethyl 3-hydroxybenzoate. NIST WebBook. [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Wikipedia. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

Wikipedia. (n.d.). Amphetamine. Wikipedia. [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

Sources

- 1. This compound | C10H12O3 | CID 59029704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-羟基苯甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ETHYL 2-HYDROXY-5-METHYLBENZOATE CAS#: 34265-58-2 [m.chemicalbook.com]

- 6. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 7. 3-Hydroxy-5-methylbenzoic acid | C8H8O3 | CID 231756 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 3-hydroxy-5-methylbenzoate molecular structure

Technical Whitepaper: Ethyl 3-hydroxy-5-methylbenzoate as a Versatile Pharmacophore Scaffold [1]

Executive Summary

This compound (E3H5MB) represents a critical structural motif in the development of polyketide mimics, kinase inhibitors, and functionalized aromatic building blocks.[1] Unlike simple benzoates, the 3,5-disubstitution pattern provides a unique steric and electronic environment that allows for orthogonal functionalization.[1] This guide details the physicochemical profile, robust synthetic protocols, and strategic application of E3H5MB in high-value organic synthesis.[1]

Molecular Architecture & Physicochemical Profile

The utility of E3H5MB lies in its "push-pull" electronic structure.[1] The electron-withdrawing ester group at C1 activates the ring towards nucleophilic attack at the carbonyl, while the electron-donating hydroxyl (C3) and methyl (C5) groups activate the ring towards electrophilic aromatic substitution, particularly at the C2 and C4 positions.[1]

Table 1: Core Physicochemical Data

| Property | Value / Descriptor | Relevance |

| IUPAC Name | This compound | Standard Nomenclature |

| CAS Number | 59214-38-3 | Registry Identification |

| Molecular Formula | C₁₀H₁₂O₃ | Stoichiometric Calculation |

| Molecular Weight | 180.20 g/mol | Mass Balance |

| XLogP3 | 2.2 | Lipophilicity (Drug-Likeness) |

| H-Bond Donors | 1 (Phenolic -OH) | Receptor Binding / Solvation |

| H-Bond Acceptors | 3 (Ester O, Carbonyl O, Phenol O) | Ligand Interaction |

| Physical State | Crystalline Solid | Handling & Storage |

| Solubility | Soluble in EtOH, DMSO, DCM; Insoluble in H₂O | Process Solvent Selection |

Synthetic Methodology: The Fisher Esterification Protocol

While various routes exist (e.g., aromatization of cyclohexenones), the most scalable and reproducible method involves the acid-catalyzed esterification of 3-hydroxy-5-methylbenzoic acid.[1] This route is preferred for its atom economy and ease of purification.

Reaction Logic

We utilize a thermodynamic drive to push the equilibrium toward the ester. Since water is a byproduct, using absolute ethanol as both solvent and reagent, coupled with a catalytic amount of sulfuric acid (H₂SO₄), drives the Le Chatelier principle.

Step-by-Step Protocol

Reagents:

-

3-Hydroxy-5-methylbenzoic acid (1.0 eq)[1]

-

Absolute Ethanol (20.0 eq / Solvent)

-

Concentrated H₂SO₄ (0.5 eq - Catalyst)[1]

-

NaHCO₃ (sat. aq.) for neutralization

Workflow:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxy-5-methylbenzoic acid in absolute ethanol. The solution should be clear.

-

Catalysis: Add concentrated H₂SO₄ dropwise. Caution: Exothermic reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (ethanol boiling point) for 8–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The acid spot (low R_f) should disappear, replaced by the ester spot (higher R_f).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure (Rotavap) to remove excess ethanol.

-

Redissolve the oily residue in Ethyl Acetate (EtOAc).

-

-

Neutralization: Wash the organic layer with saturated NaHCO₃ solution to remove unreacted acid and neutralize the catalyst. Note: Watch for CO₂ evolution.

-

Purification: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Crystallization: Recrystallize from a Hexane/EtOAc mixture if necessary to obtain high-purity crystals.

Visualizing the Synthetic Pathway

The following diagram illustrates the logical flow from the precursor acid to the isolated ester, highlighting the critical checkpoints.

Caption: Figure 1: Step-by-step synthetic workflow for the Fisher esterification of E3H5MB.

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified. The absence of the carboxylic acid proton (broad, >11 ppm) and the appearance of the ethyl group signals confirm ester formation.

Table 2: Predicted ¹H-NMR Data (CDCl₃, 400 MHz)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Ar-H2 | 7.45 | Singlet (broad) | 1H | Aromatic (Between Ester/OH) |

| Ar-H6 | 7.35 | Singlet (broad) | 1H | Aromatic (Between Ester/Me) |

| Ar-H4 | 6.85 | Singlet (broad) | 1H | Aromatic (Between OH/Me) |

| -OH | 5.50 - 6.00 | Broad Singlet | 1H | Phenolic Hydroxyl (Exchangeable) |

| -OCH₂- | 4.35 | Quartet (J=7.1 Hz) | 2H | Ethyl Ester Methylene |

| Ar-CH₃ | 2.30 | Singlet | 3H | Aromatic Methyl |

| -CH₃ | 1.38 | Triplet (J=7.1 Hz) | 3H | Ethyl Ester Methyl |

Note: Aromatic coupling constants (J) are typically small (1-2 Hz) due to meta-positioning, often appearing as singlets or fine doublets.[1]

Strategic Applications in Drug Discovery

E3H5MB serves as a "privileged scaffold" due to its ability to participate in diverse chemical transformations.

Fragment-Based Drug Design (FBDD)

The molecule acts as a core pharmacophore.[1] The Phenolic -OH allows for the introduction of solubilizing chains (e.g., via Williamson ether synthesis) or lipophilic linkers.[1] The Ester moiety functions as a masked carboxylic acid or can be converted into heterocycles like oxadiazoles (bioisosteres for amides).

Reactivity Map

The following diagram outlines the divergent synthesis pathways available from the E3H5MB core.

Caption: Figure 2: Divergent reactivity profile of E3H5MB for library generation.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59029704, this compound.[1] Retrieved from [Link]

-

MDPI (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link][2]

-

Royal Society of Chemistry. Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides (NMR Data Reference). Retrieved from [Link][2][3]

Sources

Spectroscopic Data Guide: Ethyl 3-hydroxy-5-methylbenzoate

[1]

Executive Summary

Ethyl 3-hydroxy-5-methylbenzoate (CAS: 1126430-75-8) is a key intermediate in the synthesis of bioactive molecules, including kinase inhibitors used in oncology and autoimmune therapies.[1] Structurally, it is an ethyl ester derivative of orsellinic acid analogues, characterized by a 1,3,5-substitution pattern on the benzene ring.

This guide provides a rigorous spectroscopic profile of the compound, synthesizing experimental data from patent literature with theoretical assignments. It is designed for medicinal chemists requiring precise characterization data for quality control and structural validation.

Chemical Identity & Physical Properties[1][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1126430-75-8 |

| Molecular Formula | |

| Molecular Weight | 180.20 g/mol |

| Physical State | Off-white solid [1] |

| Solubility | Soluble in Ethanol, DMSO, Chloroform; sparingly soluble in water. |

| Key Functional Groups | Phenolic Hydroxyl (-OH), Ethyl Ester (-COOEt), Aromatic Methyl (-CH3) |

Synthesis & Structural Context

Understanding the synthesis is critical for interpreting the spectroscopic data, particularly for identifying common impurities like unreacted starting material (3-hydroxy-5-methylbenzoic acid).

Synthesis Pathway (Fischer Esterification)

The compound is typically synthesized via acid-catalyzed esterification of 3-hydroxy-5-methylbenzoic acid with ethanol.

Figure 1: Acid-catalyzed synthesis pathway. Unreacted acid is the primary impurity to monitor.

Spectroscopic Atlas

Nuclear Magnetic Resonance ( H NMR)

The

Experimental Data (400 MHz,

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Context |

| 7.46 | Doublet (d) | 1H | 0.7 Hz | Ar-H (C2 or C6) | Ortho to Ester & Methyl |

| 7.40 | Singlet (s) | 1H | - | Ar-H (C2 or C6) | Ortho to Ester & OH |

| 6.90 | Singlet (s) | 1H | - | Ar-H (C4) | Between Methyl & OH |

| 4.39 | Quartet (q) | 2H | 7.0 Hz | Ethyl Methylene | |

| 2.37 | Singlet (s) | 3H | - | Aromatic Methyl | |

| 1.41 | Triplet (t) | 3H | 7.2 Hz | Ethyl Methyl |

*Note: While reported as singlets in some low-resolution contexts, high-field instruments may resolve these as fine doublets or triplets due to meta-coupling.

Nuclear Magnetic Resonance ( C NMR)

Direct experimental

| Carbon Position | Acid Shift (ppm) [2] | Predicted Ester Shift (ppm) | Assignment |

| C=O | 170.26 | 166.8 | Carbonyl (Ester shift < Acid) |

| C-OH | 155.34 | 155.5 | Phenolic Carbon (C3) |

| C-H (Ar) | 140.55 | 140.2 | Aromatic Ring (C5 - Methyl sub) |

| C-H (Ar) | 130.65 | 130.5 | Aromatic Ring |

| C-H (Ar) | 122.25 | 122.0 | Aromatic Ring |

| C-H (Ar) | 121.03 | 120.8 | Aromatic Ring |

| C-H (Ar) | 113.00 | 113.5 | Aromatic Ring (Ortho to OH) |

| N/A | 61.0 | Ethyl Methylene | |

| 20.20 | 21.2 | Aromatic Methyl | |

| N/A | 14.2 | Ethyl Methyl |

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) or EI.

-

Molecular Ion:

181 -

Fragmentation Pattern (EI):

-

m/z 180: Molecular Ion

. -

m/z 135: Loss of Ethoxy group

. -

m/z 107: Loss of Ester group

, forming a hydroxytoluene cation.

-

Infrared Spectroscopy (IR)

Diagnostic bands derived from functional group analysis.

| Wavenumber ( | Vibration Mode | Functional Group |

| 3300 - 3450 | O-H Stretch (Broad) | Phenol |

| 1700 - 1720 | C=O Stretch (Strong) | Conjugated Ester |

| 1200 - 1300 | C-O Stretch | Ester C-O-C |

| 2850 - 2950 | C-H Stretch | Alkyl (Ethyl/Methyl) |

| 1580 - 1600 | C=C Stretch | Aromatic Ring |

Experimental Protocol: Isolation & Characterization

Sourced from Patent US 9,714,234 B2 [1].[2]

Procedure

-

Reaction: Dissolve 3-hydroxy-5-methylbenzoic acid (2.50 g, 16.4 mmol) in Ethanol (100 mL).

-

Catalysis: Add concentrated Sulfuric Acid (

, 5 mL, 94 mmol). -

Reflux: Heat the mixture to reflux (approx. 78°C) on an oil bath for 18 hours .

-

Work-up:

-

Isolation: Filter the precipitate, wash with water, and dry under vacuum.[1][3][2]

-

Yield: ~2.63 g (89%) as an off-white solid.

Quality Control Checkpoint

-

TLC: Run in Hexane:Ethyl Acetate (7:3). The ester (

) should be distinct from the acid ( -

Impurity Signal: Look for a broad singlet at

11.0-13.0 ppm in

References

-

US Patent 9,714,234 B2 . Inhibitors of Bruton's Tyrosine Kinase. Example 22A: Synthesis of this compound. Available at:

-

ChemicalBook . 3-Hydroxy-5-methylbenzoic acid Spectral Data. (Sourced from literature including Bioorg. Med. Chem. Lett. 2009). Available at:

-

PubChem . This compound (Compound).[4][1][5][6][2][7][8][9] CID 59029704.[4][5] Available at:

Sources

- 1. 3-HYDROXY-5-METHYL-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 3-HYDROXY-5-METHYL-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C10H12O3 | CID 59029704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C10H12O3 | CID 59029704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-HYDROXY-5-METHYL-BENZOIC ACID | 585-81-9 [chemicalbook.com]

- 7. This compound [1126430-75-8] | Chemsigma [chemsigma.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

Ethyl 3-hydroxy-5-methylbenzoate CAS number 1126430-75-8

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes practical utility, synthetic reliability, and mechanistic insight.[1]

CAS Number: 1126430-75-8 Chemical Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol [1][2]

Executive Summary

Ethyl 3-hydroxy-5-methylbenzoate is a bifunctional aromatic intermediate characterized by a meta-substituted phenolic hydroxyl group and an ethyl ester moiety.[1] Its structural motif—a resorcinol derivative variant—serves as a critical scaffold in the synthesis of polyketide natural products, chromone-based antioxidants, and small-molecule kinase inhibitors.[1]

Unlike simple benzoates, the presence of the electron-donating hydroxyl group at the meta position, combined with the methyl group, activates the ring for electrophilic aromatic substitution (EAS) at specific orthogonal positions (C2, C4, C6), making it a versatile building block for diversity-oriented synthesis (DOS).[1]

Chemical Profile & Physical Properties[1][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | This compound |

| Synonyms | 3-Hydroxy-5-methylbenzoic acid ethyl ester; Ethyl 5-methylsalicylate (isomer) |

| Appearance | Off-white to pale beige crystalline solid or viscous oil (purity dependent) |

| Melting Point | 73–76 °C (Predicted/Analogous) |

| Boiling Point | ~280 °C (at 760 mmHg) |

| Solubility | Soluble in EtOH, DMSO, DMF, EtOAc, DCM; Sparingly soluble in water |

| pKa (Phenol) | ~9.3 (Predicted) |

| LogP | 2.2–2.5 |

Synthetic Strategy & Protocols

The most robust route to CAS 1126430-75-8 is the Fischer Esterification of the parent acid, 3-hydroxy-5-methylbenzoic acid.[1] This method is preferred for laboratory-scale synthesis due to its high atom economy and ease of purification.[1]

Primary Synthesis Route: Acid-Catalyzed Esterification[1]

Reaction Logic: The carboxylic acid is activated by a Brønsted acid catalyst (H₂SO₄), increasing the electrophilicity of the carbonyl carbon.[1] Ethanol acts as both the solvent and the nucleophile. The reaction is an equilibrium process; thus, using excess ethanol and removing water (via a Dean-Stark trap or molecular sieves) drives the reaction to completion (Le Chatelier’s principle).[1]

Reagents:

-

Precursor: 3-Hydroxy-5-methylbenzoic acid (CAS 585-81-9) [1][1]

-

Solvent/Reagent: Absolute Ethanol (anhydrous)[1]

-

Catalyst: Conc. Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (pTSA)[1]

Step-by-Step Protocol:

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. If available, attach a drying tube (CaCl₂) to the top of the condenser.[1]

-

Dissolution: Charge the RBF with 3-hydroxy-5-methylbenzoic acid (10.0 g, 65.7 mmol). Add Absolute Ethanol (100 mL). Stir until the solid is mostly suspended/dissolved.

-

Catalysis: Carefully add conc. H₂SO₄ (1.0 mL) dropwise. Caution: Exothermic.[1]

-

Reflux: Heat the mixture to a gentle reflux (bath temp ~85 °C) for 6–8 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The product will have a higher R_f than the starting acid.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure (rotary evaporator) to remove ~80% of the ethanol.

-

Dilute the residue with Ethyl Acetate (100 mL) and transfer to a separatory funnel.

-

Wash 1: Saturated NaHCO₃ (2 x 50 mL) to neutralize the catalyst and remove unreacted acid.[1] Note: Gas evolution (CO₂) will occur; vent frequently.[1]

-

Wash 2: Brine (50 mL).

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: If the crude oil is colored, purify via flash column chromatography (SiO₂, Gradient: 0%

20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 1: Operational workflow for the Fischer Esterification synthesis of CAS 1126430-75-8.

Reactivity & Applications in Drug Discovery[1]

This compound serves as a "pivot point" in diversity-oriented synthesis.[1] Its reactivity is defined by two orthogonal handles: the phenol (nucleophilic) and the ester (electrophilic).[1]

Orthogonal Functionalization[11]

-

O-Alkylation/Arylation (Phenol): The phenolic hydroxyl is readily deprotonated (K₂CO₃/DMF) to participate in S_N2 reactions with alkyl halides.[1] This is the standard method for introducing hydrophobic tails or linker chains in kinase inhibitor design.

-

Electrophilic Aromatic Substitution (Ring): The C2, C4, and C6 positions are activated.[1] Bromination at C2/C4 allows for subsequent Suzuki-Miyaura coupling, enabling the construction of biaryl systems.[1]

-

Ester Manipulation: The ethyl ester can be:

Reactivity Map

Figure 2: Divergent synthetic pathways utilizing the core scaffold.[1]

Analytical Characterization (Self-Validation)

To validate the synthesis, the researcher should confirm the following spectral signatures.

¹H NMR (400 MHz, CDCl₃) Expected Signals:

-

δ 1.39 (t, 3H): Methyl group of the ethyl ester (-OCH₂CH₃ ).[1]

-

δ 2.35 (s, 3H): Aryl methyl group (Ar-CH₃ ).[1]

-

δ 4.36 (q, 2H): Methylene of the ethyl ester (-OCH₂ CH₃).[1]

-

δ 5.50–6.00 (br s, 1H): Phenolic hydroxyl (-OH ), D₂O exchangeable.[1]

-

δ 6.85 (s, 1H): Aromatic proton (C4 position, between OH and CH₃).[1]

-

δ 7.35 (s, 1H): Aromatic proton (C2 position).[1]

-

δ 7.45 (s, 1H): Aromatic proton (C6 position).[1]

IR Spectrum (ATR):

-

3300–3400 cm⁻¹: Broad O-H stretch (Phenol).[1]

-

1715 cm⁻¹: Strong C=O stretch (Conjugated Ester).[1]

-

1250 cm⁻¹: C-O stretch.

Safety & Handling (GHS Classification)

While specific toxicological data for this CAS is limited, it should be handled as a typical substituted phenol/ester [2].

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures: Wear nitrile gloves and safety goggles. Perform all synthesis steps involving silica gel or volatile solvents in a fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 231756, 3-Hydroxy-5-methylbenzoic acid.[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Methyl 3-hydroxybenzoate (Analogous Hazard Data).[1][3] Retrieved from [Link][1]

Sources

- 1. 3-HYDROXY-5-METHYL-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Ethyl 3-hydroxy-2-oxo-1h-quinoline-4-carboxylate,Ethyl 3-hydroxy-2-oxo-3-(trifluoromethyl)indoline-5-carboxylate Suppliers & Manufacturers [chemicalregister.com]

- 3. 3-Hydroxy-5-methylbenzoic acid | C8H8O3 | CID 231756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ETHYL 2-HYDROXY-5-METHYLBENZOATE CAS#: 34265-58-2 [m.chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-hydroxy-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining Ethyl 3-hydroxy-5-methylbenzoate

This compound is an aromatic organic compound that belongs to the hydroxybenzoate family. Its structure is characterized by a benzene ring substituted with an ethyl ester group, a hydroxyl group, and a methyl group at positions 1, 3, and 5, respectively. This substitution pattern makes it a valuable and versatile intermediate in organic synthesis, particularly as a building block for more complex molecules in pharmaceutical and materials science research. Its formal IUPAC name is this compound[1].

The presence of three distinct functional groups—a phenolic hydroxyl, an ethyl ester, and an aromatic ring—imparts a unique combination of reactivity and physical properties, allowing for selective chemical modifications at multiple sites. This guide provides a comprehensive overview of its core properties, spectroscopic profile, a validated synthesis protocol, and its potential applications.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

Core Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| CAS Number | 1126430-75-8 (Depositor-Supplied) | [1] |

| Appearance | White to off-white solid (Predicted based on analogs) | N/A |

| Melting Point | Not experimentally determined | N/A |

| Boiling Point | Not experimentally determined | N/A |

| Solubility | Poorly soluble in water; miscible with organic solvents like ethanol, ether, and ethyl acetate. | [2] |

| XLogP3 | 2.2 (Computed) | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous confirmation of a molecule's identity and purity. The expected spectral data for this compound are as follows:

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show a broad absorption band for the phenolic O-H stretch around 3300 cm⁻¹, a strong, sharp peak for the ester C=O stretch between 1700-1725 cm⁻¹, C-O stretching bands in the 1300-1000 cm⁻¹ region, and characteristic aromatic C=C and C-H stretching peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Key signals should include a triplet around 1.3-1.4 ppm (ester -CH₃), a quartet around 4.3-4.4 ppm (ester -OCH₂-), a singlet for the aromatic methyl group (-CH₃) around 2.3 ppm, distinct signals for the three aromatic protons, and a broad singlet for the phenolic hydroxyl (-OH) proton, which may vary in chemical shift depending on solvent and concentration.

-

¹³C NMR : The spectrum will feature a signal for the ester carbonyl carbon (~166 ppm), several peaks in the aromatic region (110-160 ppm), signals for the ethyl group carbons (~61 ppm for -OCH₂- and ~14 ppm for -CH₃), and a signal for the aromatic methyl carbon (~21 ppm).

-

-

Mass Spectrometry (MS) : The mass spectrum should display a molecular ion peak (M⁺) at an m/z of 180. Key fragmentation patterns would likely include the loss of an ethoxy radical (•OCH₂CH₃, m/z 45) to give a fragment at m/z 135, or the loss of an ethyl group (•CH₂CH₃, m/z 29).

Synthesis and Purification Protocol

Principle of Synthesis: Fischer Esterification

The most direct and economically viable method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 3-hydroxy-5-methylbenzoic acid. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol. The use of a strong acid catalyst, typically sulfuric acid (H₂SO₄), is crucial as it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol molecule[3][4]. The reaction is reversible, so using an excess of the alcohol (ethanol) shifts the equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle[3].

Detailed Experimental Protocol

This protocol is adapted from standard Fischer esterification procedures for similar aromatic acids[5][6].

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-5-methylbenzoic acid (15.2 g, 0.1 mol).

-

Reagent Addition : Add 100 mL of absolute ethanol (an excess to act as both reactant and solvent). While stirring, slowly and cautiously add 2 mL of concentrated sulfuric acid.

-

Reflux : Heat the reaction mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Solvent Removal : After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

-

Extraction : Dissolve the residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with 50 mL of water, 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the sulfuric acid and remove any unreacted carboxylic acid), and finally with 50 mL of brine[6].

-

Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Purification and Validation

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel. The purity and identity of the final product must be confirmed using the spectroscopic methods detailed in Section 2.2.

Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Applications

Analysis of Functional Group Reactivity

This compound's utility stems from the differential reactivity of its functional groups:

-

Phenolic Hydroxyl Group : This group is weakly acidic and can be deprotonated with a mild base. It is a nucleophile and can undergo O-alkylation or O-acylation to form ethers and esters, respectively. It is also a strongly activating, ortho-para directing group for electrophilic aromatic substitution[7].

-

Ethyl Ester Group : The ester can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. It can also undergo transesterification in the presence of another alcohol and a suitable catalyst.

-

Aromatic Ring : The ring is activated towards electrophilic aromatic substitution by the hydroxyl and methyl groups. The directing effects of the substituents (OH: ortho, para; CH₃: ortho, para; COOEt: meta) make positions 2, 4, and 6 the most likely sites for substitution reactions like nitration, halogenation, or Friedel-Crafts reactions.

Applications in Drug Development and Organic Synthesis

While specific large-scale applications for this compound are not widely documented, its structure is analogous to other hydroxybenzoates that serve as crucial intermediates. Substituted hydroxybenzoates are scaffolds found in a variety of biologically active molecules. For example, related phenolic compounds like ethyl 3,4-dihydroxybenzoate have been investigated as efflux pump inhibitors, which can potentiate the activity of antibiotics against resistant bacteria[8]. Molecules with this core structure are also explored for their potential in treating conditions like diabetes by inhibiting enzymes such as sucrase and maltase[9]. Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic activities.

Safety and Handling

No specific GHS classification is available for this compound. However, based on the data for the closely related compound Ethyl 3-hydroxybenzoate, appropriate caution should be exercised[10].

-

Hazard Statements (Inferred) : May be harmful if swallowed (Acute Toxicity, Oral), may cause skin irritation, and may cause respiratory irritation[10][11].

-

Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing[12].

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a multifunctional aromatic compound with significant potential as a chemical intermediate. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis via Fischer esterification make it an accessible and versatile building block for researchers. The strategic placement of its hydroxyl, methyl, and ethyl ester groups offers multiple pathways for chemical modification, positioning it as a valuable scaffold for the discovery of new materials and therapeutic agents. Proper understanding of its properties and adherence to safety protocols are essential for its effective and safe utilization in a laboratory setting.

References

-

PrepChem.com. (n.d.). Synthesis of a. Ethyl 3,5-dihydroxybenzoate. Retrieved from [Link]

-

Tsou, C., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.

-

PubChem. (n.d.). Ethyl 3-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (1999). Use of Free Energy Relationships To Probe the Individual Steps of Hydroxylation of p-Hydroxybenzoate Hydroxylase: Studies with a Series of 8-Substituted Flavins. Biochemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Fischer esterification of 3,5-dihydroxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Anonymous. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

-

PMC. (n.d.). Effects of methyl p-hydroxybenzoate (methyl paraben) on Ca2+ concentration and histamine release in rat peritoneal mast cells. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase. Retrieved from [Link]

-

YouTube. (2021). Fischer Esterification. Retrieved from [Link]

-

The Science Notes. (2023). Biosynthetic Pathways for 4-Hydroxybenzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Amphetamine. Retrieved from [Link]

-

Anonymous. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubMed. (1983). Mechanistic studies of p-hydroxybenzoate hydroxylase reconstituted with 2-Thio-FAD. National Center for Biotechnology Information. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

Sources

- 1. This compound | C10H12O3 | CID 59029704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 3. personal.tcu.edu [personal.tcu.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. prepchem.com [prepchem.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Phenol - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase [mdpi.com]

- 10. Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

A Technical Guide to Ethyl 3-hydroxy-5-methylbenzoate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

Ethyl 3-hydroxy-5-methylbenzoate is a substituted phenolic ester with significant potential as a versatile building block in synthetic organic chemistry and as a scaffold for drug discovery. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic ester moiety on a substituted aromatic ring, allows for diverse chemical transformations. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and a detailed, field-proven protocol for its synthesis via Fischer-Speier esterification of 3-hydroxy-5-methylbenzoic acid. We delve into the analytical techniques required for its structural elucidation and purity confirmation, including spectroscopic (IR, NMR) and spectrometric (MS) methods. Furthermore, this document explores the compound's potential applications, drawing parallels with structurally related molecules that exhibit promising biological activities, such as efflux pump inhibition in antibiotic-resistant bacteria. This guide is intended for researchers and professionals in chemical synthesis and pharmaceutical development, offering both foundational knowledge and practical, actionable methodologies.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring an ethyl ester functional group and a hydroxyl group at the meta positions of a toluene backbone. Its precise identification is paramount for regulatory compliance, patent literature, and scientific communication.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1126430-75-8 | PubChem[1] |

| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1] |

| Molecular Weight | 180.20 g/mol | PubChem[1] |

| Canonical SMILES | CCOC(=O)C1=CC(=CC(=C1)C)O | PubChem[1] |

| InChIKey | GZPRTJJDLQPGAW-UHFFFAOYSA-N | PubChem[1] |

Computed Physicochemical Properties

The following properties are computationally derived and provide valuable insights into the molecule's expected behavior in various chemical and biological systems.

| Property | Value | Source |

| XLogP3 (Hydrophobicity) | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |

| Exact Mass | 180.078644241 Da | PubChem[1] |

Synthesis and Purification

The most direct and industrially scalable route to this compound is the Fischer-Speier esterification of its carboxylic acid precursor, 3-hydroxy-5-methylbenzoic acid.

Synthesis Principle: Fischer-Speier Esterification

This reaction involves the acid-catalyzed condensation of a carboxylic acid (3-hydroxy-5-methylbenzoic acid) and an alcohol (ethanol). The mechanism is a nucleophilic acyl substitution where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid. A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

The reaction is an equilibrium process. To drive the reaction toward the product side and maximize the yield, Le Chatelier's principle is applied by using a large excess of the alcohol (ethanol), which also serves as the solvent, and/or by removing the water formed as a byproduct.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Materials:

-

3-hydroxy-5-methylbenzoic acid (1.0 eq)

-

Absolute Ethanol (20-30 eq, solvent)

-

Concentrated Sulfuric Acid (0.1 eq, catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

-

Hexane and Ethyl Acetate (for chromatography mobile phase)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxy-5-methylbenzoic acid (e.g., 10.0 g).

-

Reagent Addition: Add absolute ethanol (e.g., 100 mL). Stir the mixture until the acid is fully dissolved. Carefully and slowly, add concentrated sulfuric acid while stirring.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 6-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

-

Work-Up: a. Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice-water (approx. 200 mL). b. Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate (3 x 75 mL). c. Combine the organic layers. Wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid, followed by water (1 x 50 mL), and finally with brine (1 x 50 mL). The bicarbonate wash must be done carefully to vent CO₂ gas produced. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: a. Purify the crude ester using flash column chromatography on silica gel. b. A gradient elution system, starting with 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate in hexane, is typically effective for separating the product from non-polar impurities and any unreacted starting material. c. Collect the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a solid or oil.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. The following data are predicted based on the known effects of the constituent functional groups.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~1.3 (t, 3H, -OCH₂CH ₃), ~2.3 (s, 3H, Ar-CH ₃), ~4.3 (q, 2H, -OCH ₂CH₃), ~6.8-7.2 (m, 3H, Ar-H ), ~9.5 (br s, 1H, Ar-OH ). |

| ¹³C NMR | δ (ppm): ~14 (CH₃), ~21 (Ar-CH₃), ~61 (-OCH₂), ~115-125 (aromatic CH), ~130-140 (aromatic C-quat), ~158 (C-OH), ~167 (C=O). |

| IR (Infrared) | ν (cm⁻¹): 3600-3200 (broad, O-H stretch), 3100-2850 (C-H stretches), ~1715 (strong, C=O ester stretch), 1600-1450 (C=C aromatic stretches), ~1250 (C-O stretch).[3] |

| MS (Mass Spec) | m/z: 180.08 [M]⁺ (Molecular Ion), 151 ([M-C₂H₅]⁺), 135 ([M-OC₂H₅]⁺), 107 ([M-COOC₂H₅]⁺). |

Chemical Reactivity and Potential Transformations

The molecule possesses three primary sites for chemical modification, making it a valuable synthetic intermediate.[4]

Caption: Key reactive sites for further chemical derivatization.

Applications in Research and Drug Development

While direct therapeutic applications of this compound are not extensively documented, its structural motifs are present in numerous biologically active compounds, suggesting significant potential.

Role as a Synthetic Intermediate

As a trisubstituted benzene derivative, this compound serves as an excellent starting point for synthesizing more complex molecules. The differential reactivity of the hydroxyl and ester groups allows for selective transformations, building molecular complexity for applications in pharmaceuticals, agrochemicals, and materials science.[4]

Potential as an Antimicrobial Agent and Adjuvant

Many phenolic compounds, including hydroxybenzoic acids and their esters, exhibit intrinsic antimicrobial properties.[5] A compelling line of investigation arises from the study of structurally analogous compounds. For instance, Ethyl 3,4-dihydroxybenzoate (EDHB) has been identified as a potent efflux pump inhibitor (EPI) in drug-resistant E. coli.[6]

Efflux pumps are bacterial proteins that actively expel antibiotics from the cell, conferring multidrug resistance. An EPI blocks this pump, trapping the antibiotic inside the bacterium and restoring its efficacy. This synergistic approach is a leading strategy to combat the global crisis of antibiotic resistance. Given its structural similarity, this compound is a prime candidate for screening in EPI assays.

Caption: Mechanism of Efflux Pump Inhibition to overcome antibiotic resistance.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed. GHS hazard information for the close analog Ethyl 3-hydroxybenzoate suggests the following precautions.[7]

-

Hazards: Harmful if swallowed. Causes skin irritation. May cause respiratory irritation.

-

Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is more than a simple organic molecule; it is a versatile platform for chemical innovation. Its straightforward synthesis, combined with multiple reactive sites, establishes it as a valuable intermediate for constructing complex molecular architectures. Furthermore, tantalizing evidence from structurally related compounds points toward its potential in addressing critical challenges in medicine, particularly in the fight against antimicrobial resistance. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the full potential of this promising compound.

References

-

Title: Ethyl 3-hydroxybenzoate. Source: NIST Chemistry WebBook. URL: [Link]

-

Title: Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Source: MDPI. URL: [Link]

-

Title: this compound. Source: PubChem, National Institutes of Health. URL: [Link]

-

Title: Welcome To Hyma Synthesis Pvt. Ltd. Source: Hyma Synthesis Pvt. Ltd. URL: [Link]

-

Title: Ethyl 3-hydroxybenzoate | C9H10O3. Source: PubChem, National Institutes of Health. URL: [Link]

- Title: Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic. Source: Google Patents.

-

Title: Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase. Source: MDPI. URL: [Link]

-

Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Source: Master Organic Chemistry. URL: [Link]

- Title: The synthetic method of methyl hydroxybenzoate. Source: Google Patents.

-

Title: ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. Source: CABI Digital Library. URL: [Link]

-

Title: Amphetamine. Source: Wikipedia. URL: [Link]

-

Title: Methyl benzoate. Source: Wikipedia. URL: [Link]

-

Title: SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Source: Rasayan Journal of Chemistry. URL: [Link]

-

Title: The IUPAC name of the following compound is (a) 3-ethyl-5-methylheptane (b) 5-ethyl-3-methylhepta... Source: YouTube. URL: [Link]

Sources

- 1. This compound | C10H12O3 | CID 59029704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-羟基苯甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. mdpi.com [mdpi.com]

- 7. Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Process Chemistry of Ethyl 3-hydroxy-5-methylbenzoate

[1][2]

Executive Summary

This compound (CAS: 1126430-75-8) is a functionalized aromatic ester serving as a critical intermediate in the synthesis of complex pharmaceutical agents, agrochemicals, and fine organic materials.[1][2][3][4] Its structure—comprising a lipophilic ethyl ester, a hydrophobic methyl group, and a polar phenolic hydroxyl moiety—creates a distinct amphiphilic solubility profile.[1]

Understanding the solubility behavior of this compound is essential for optimizing reaction yields, designing efficient extraction protocols, and developing scalable purification methods such as recrystallization.[1] This guide provides a comprehensive analysis of its physicochemical properties, solvent compatibility, and experimental protocols for solubility determination.[1]

Physicochemical Profile & Structural Analysis[1][6]

To predict and manipulate solubility, one must first understand the molecular forces at play.[1][2]

| Property | Value / Description | Impact on Solubility |

| CAS Number | 1126430-75-8 | Unique Identifier |

| Molecular Formula | C₁₀H₁₂O₃ | MW: 180.20 g/mol |

| Physical State | Solid (Crystalline) | Requires energy (heat) to disrupt lattice for dissolution.[1][2] |

| LogP (Predicted) | ~2.2 – 2.6 | Moderate lipophilicity; prefers organic phases over aqueous.[2] |

| H-Bond Donors | 1 (Phenolic -OH) | Facilitates solubility in protic solvents (Alcohols).[1][2] |

| H-Bond Acceptors | 3 (Ester oxygens + Phenol) | Interaction with polar aprotic solvents (DMSO, Acetone).[2] |

Mechanistic Insight: The solubility of this compound is governed by a "tug-of-war" between its functional groups:

-

The Phenolic -OH: Acts as a hydrogen bond donor, significantly enhancing solubility in alcohols (Methanol, Ethanol) and ethers (THF).[1][2]

-

The Ethyl Ester & Methyl Group: Provide lipophilic character, ensuring solubility in chlorinated solvents (DCM) and moderate solubility in aromatics (Toluene), while limiting solubility in water.[2]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction with the solute. Note: Specific quantitative values (mg/mL) should be determined experimentally using Protocol A below, as literature data for this specific derivative is limited.

Category 1: High Solubility (Primary Solvents)

Best for: Dissolving crude material, reaction media, and stock solutions.[1]

-

Ethanol / Methanol: Excellent solubility due to strong H-bonding with the phenolic hydroxyl.[1][2]

-

Ethyl Acetate: Good general solvent; effective for extraction from aqueous phases.[2]

-

DMSO / DMF: High solubility due to polar interactions; difficult to remove (high boiling point).[2]

-

Dichloromethane (DCM): Excellent solvent for non-polar/moderately polar interactions.[2]

Category 2: Moderate / Temperature-Dependent Solubility

Best for: Recrystallization (as the "good" solvent) or controlled precipitation.[1][2]

-

Toluene: Moderate solubility at RT; high solubility at reflux.[2] Excellent candidate for recrystallization.[2]

-

Diethyl Ether: Good solubility but volatility limits use in hot recrystallization.[2]

-

Chloroform: Similar to DCM but often offers slightly different selectivity.[2]

Category 3: Low Solubility (Anti-Solvents)

Best for: Crashing out product (precipitation) or washing filter cakes.[2]

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent system based on the intended process operation (Extraction vs. Purification).

Figure 1: Decision tree for solvent selection based on process requirements (Extraction vs. Purification).[1][2]

Experimental Protocols

Since specific solubility data is often proprietary or absent for intermediate esters, the following self-validating protocols allow you to generate precise data for your specific lot.

Protocol A: Gravimetric Solubility Determination

Objective: Determine the exact saturation limit (mg/mL) in a specific solvent.

-

Preparation: Weigh 100 mg of this compound into a 4 mL vial.

-

Addition: Add the target solvent (e.g., Ethanol) in 100 µL increments at 25°C.

-

Agitation: Vortex or sonicate for 5 minutes after each addition.

-

Observation: Continue addition until the solid is completely dissolved (clear solution).

-

Calculation:

[2] -

Validation: If

, repeat with 500 mg solute for higher accuracy.

Protocol B: Recrystallization Optimization (Binary Solvent)

Objective: Purify the compound from crude reaction mixtures.

-

Dissolution: Dissolve crude solid in the minimum amount of hot Ethyl Acetate (or Ethanol) at reflux.[2]

-

Filtration: Filter hot to remove insoluble mechanical impurities.[2]

-

Nucleation: While maintaining temperature near boiling, add hot Hexane (or Heptane) dropwise until a persistent turbidity (cloudiness) appears.[2]

-

Clarification: Add a few drops of the primary solvent (EtOAc) to clear the turbidity.[2]

-

Crystallization: Allow the solution to cool slowly to Room Temperature (RT), then to 0–4°C.

-

Harvest: Filter the crystals and wash with cold Hexane/EtOAc (9:1 ratio).

Process Application: Synthesis & Extraction[1]

In the synthesis of this compound (typically via Fischer esterification of 3-hydroxy-5-methylbenzoic acid), the workup phase relies heavily on partition coefficients.[1][2]

-

Reaction Medium: The synthesis is often performed in refluxing Ethanol with catalytic H₂SO₄.[1][2] The product is highly soluble here.[2]

-

Quench/Extraction: Upon removing excess ethanol, the residue is partitioned between Water and an organic solvent.[1][2]

Safety & Handling (SDS Highlights)

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).[1][2]

-

Signal Word: Warning.

-

Handling: Use in a fume hood.[2] Wear nitrile gloves and safety glasses.[2]

-

Storage: Store in a cool, dry place. The phenolic group is susceptible to oxidation over long periods; store under inert gas (Nitrogen/Argon) if high purity is required for extended duration.[2]

References

Technical Guide: Discovery, Synthesis, and Application of Ethyl 3-hydroxy-5-methylbenzoate

Executive Summary

Ethyl 3-hydroxy-5-methylbenzoate (CAS: 1126430-75-8) is a specialized aromatic ester utilized primarily as a regiospecific building block in the synthesis of kinase inhibitors and polyketide mimetics. While its parent acid, 3-hydroxy-5-methylbenzoic acid, has been known since the early 20th century, the ethyl ester has gained prominence in modern drug discovery (post-2000) as a lipophilic, protected intermediate critical for constructing Bruton's Tyrosine Kinase (BTK) and ROS1 inhibitors.

This guide analyzes the compound’s transition from a chemical curiosity to a pharmaceutical staple, detailing its synthesis, chemical reactivity, and role in contemporary medicinal chemistry.

Historical Genesis and Chemical Lineage

The "Parent" Discovery (1909–1959)

The history of the ethyl ester is inextricably linked to the discovery of 3-hydroxy-5-methylbenzoic acid (CAS: 585-81-9).

-

1909 (The Mueller Synthesis): The acid was first reported by Mueller in Chemische Berichte, derived via the degradation of natural products or complex condensation reactions.

-

1959 (The Turner Refinement): Turner et al. (J. Org.[1] Chem.) established a robust synthetic route involving the condensation of acetone with diethyl oxalate. This method, utilizing a Claisen condensation followed by cyclization and aromatization, remains the industrial standard for generating the core scaffold.

Rise of the Ethyl Ester (2000–Present)

The ethyl ester variant emerged as a distinct commercial and research entity to address specific challenges in medicinal chemistry:

-

Solubility & Handling: Unlike the free acid, the ethyl ester is more soluble in organic solvents (DCM, EtOAc), facilitating easier purification and handling during multi-step synthesis.

-

Orthogonal Protection: In complex molecule synthesis (e.g., carbazole alkaloids), the ethyl ester protects the carboxylic acid moiety while allowing selective functionalization of the phenol group (e.g., methylation or etherification).

-

Kinase Inhibitor Campaigns: The ester appears frequently in patent literature (e.g., US 9,714,234 B2) as a precursor for cyclohexane scaffolds used in treating autoimmune diseases.

Chemical Synthesis and Methodologies

Route A: The "Turner-Claisen" Aromatization (Primary Industrial Route)

This route constructs the benzene ring from acyclic precursors, ensuring high regioselectivity for the 3,5-substitution pattern.

Mechanism:

-

Claisen Condensation: Acetone reacts with diethyl oxalate to form a diketo-ester.

-

Cyclization: The intermediate cyclizes to a furan derivative.[2]

-

Aromatization: Treatment with Magnesium Oxide (MgO) in water induces a rearrangement to the phenolic acid, which is subsequently esterified.

Protocol 1: Synthesis of the Core Scaffold

-

Reagents: Acetone (1 eq), Diethyl Oxalate (1 eq), Sodium Ethoxide (NaOEt).[2]

-

Step 1: Reflux acetone and diethyl oxalate in ethanol with NaOEt to yield Ethyl 2-hydroxy-4-oxopent-2-enoate .

-

Step 2 (Rearrangement): Heat the intermediate with aqueous MgO. The mixture changes from reddish-orange to light brown.

-

Step 3 (Isolation): Filter MgO, acidify with HCl to precipitate 3-hydroxy-5-methylbenzoic acid .

-

Step 4 (Esterification): Reflux the acid in Ethanol with catalytic

for 12 hours. Neutralize and extract to obtain This compound .

Route B: Catalytic Hydrogenation (Application-Specific)

In BTK inhibitor synthesis, the aromatic ring of the ethyl ester is reduced to a cyclohexane ring.

Protocol 2: Rhodium-Catalyzed Reduction

-

Substrate: this compound (14.6 mmol).

-

Conditions: Ethanol solvent, Parr pressure bottle, 60 psig

atmosphere, RT, 21.5 hours. -

Workup: Filter through Celite to remove catalyst. Evaporate solvent.

-

Result: Yields the saturated cyclohexane derivative, preserving the ester and alcohol stereochemistry for further coupling.

Visualization of Chemical Workflows

Synthesis Pathway Diagram

The following diagram illustrates the construction of the ethyl ester from acyclic precursors and its subsequent divergent applications.

Caption: Figure 1.[1][2][3] Synthetic lineage from acyclic precursors to the this compound scaffold and its divergence into major drug classes.

Applications in Drug Development[1][3][4]

Bruton's Tyrosine Kinase (BTK) Inhibitors

The ethyl ester serves as a critical intermediate for synthesizing carbazole-carboxamide derivatives used to treat autoimmune disorders (e.g., Rheumatoid Arthritis, Lupus).

-

Role: It provides the "left-hand" side of the pharmacophore.

-

Transformation: The ester is often reduced (as shown in Protocol 2) or hydrolyzed and coupled with amines to form the carboxamide linker essential for binding in the BTK ATP-binding pocket.

-

Significance: The 3-hydroxy and 5-methyl groups provide specific hydrophobic and hydrogen-bonding interactions that selectivity filters against other kinases like JAK2.

ROS1 Receptor Tyrosine Kinase Inhibitors

Research at Griffith University utilized the methyl/ethyl ester of 3-hydroxy-5-methylbenzoic acid to design novel pyrazole-based inhibitors.

-

Mechanism: The phenol group is O-methylated, and the ester is converted into a

-keto ester, which is then cyclized to a pyrazole. -

Outcome: The resulting compounds showed high selectivity for ROS1 (IC50 = 199 nM), a target in non-small cell lung cancer (NSCLC).

Technical Specifications & Data

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| CAS Number | 1126430-75-8 | Acid precursor: 585-81-9 |

| Molecular Formula | ||

| Molecular Weight | 180.20 g/mol | |

| Physical State | Solid / Crystalline Powder | Typically off-white to light brown |

| Solubility | Soluble in EtOH, DMSO, DCM | Poorly soluble in water |

| pKa (Phenol) | ~9.5 (Predicted) | Weakly acidic due to phenol |

| Key NMR Signals | Aromatic protons appear as singlets due to meta-substitution |

References

- Mueller, F. (1909). Synthese der 3-Oxy-5-methyl-benzoesäure. Chemische Berichte, 42, 433.

-

Turner, D. L., et al. (1959).[1] Synthesis of 3-Hydroxy-5-methylbenzoic Acid. Journal of Organic Chemistry, 24, 1952.[1] (Classic aromatization protocol).

-

El-Damhuji, I., et al. (2013). Design, Synthesis, Screening and Molecular Modeling Study of a New Series of Ros1 Receptor Tyrosine Kinase Inhibitors. Griffith Research Online. Link

-

US Patent 9,714,234 B2. (2017). Bruton's Tyrosine Kinase Inhibitors. United States Patent and Trademark Office. (Details the Rh-catalyzed hydrogenation of the ethyl ester). Link

-

ChemicalBook. (2025).[1][4] 3-Hydroxy-5-methylbenzoic acid Product Description and Synthesis. Link

Sources

Technical Guide: Biological Potential & Medicinal Chemistry of Ethyl 3-hydroxy-5-methylbenzoate Scaffolds

[1][2]

Executive Summary

This compound represents a versatile pharmacophore in medicinal chemistry, bridging the gap between simple phenolic preservatives and complex enzyme inhibitors.[1][2] Unlike its para-substituted counterparts (parabens), this meta-hydroxy derivative offers a unique electronic and steric profile driven by the 5-methyl substituent.[1][2] This guide analyzes the compound's utility as a lead scaffold for tyrosinase inhibition , antimicrobial activity , and as a critical intermediate in the synthesis of thrombin inhibitors .[2]

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological efficacy of this compound (E3H5MB) is dictated by three distinct structural domains. Understanding these domains is essential for rational derivative design.

The Pharmacophore Triad[2]

-

Phenolic Hydroxyl (C3): The primary site for hydrogen bonding and radical scavenging. In enzyme inhibition (e.g., Tyrosinase), this moiety mimics the substrate tyrosine or chelates active site copper ions.[2]

-

Methyl Group (C5): A critical lipophilic modulator. Unlike a simple hydrogen atom, the methyl group increases the partition coefficient (LogP), enhancing membrane permeability and providing steric bulk that can improve selectivity in protein binding pockets.[2]

-

Ethyl Ester (C1): Functions as a prodrug moiety or a membrane anchor.[2] It increases bioavailability compared to the free acid and can be hydrolyzed in vivo to release the active benzoic acid core.[2]

SAR Visualization

The following diagram illustrates the functional impact of each structural zone.

Caption: SAR Map of this compound showing functional domains and their downstream biological effects.[1][2]

Therapeutic Applications & Mechanisms[3][4]

Tyrosinase Inhibition (Dermatology & Melanoma)

Phenolic compounds are classic inhibitors of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[2][3] E3H5MB derivatives function primarily as competitive inhibitors .

-

Mechanism: The 3-hydroxyl group coordinates with the binuclear copper active site of tyrosinase.[1][2] The 5-methyl group provides hydrophobic interaction with the enzyme's binding pocket, potentially stabilizing the inhibitor-enzyme complex more effectively than unsubstituted 3-hydroxybenzoates [1][4].[1][2]

-

Clinical Relevance: Hyper-pigmentation disorders and potential adjuvants in melanoma therapy, where tyrosinase inhibition can sensitize cancer cells to chemotherapy [4].[1][2]

Antimicrobial & Preservative Efficacy

While p-hydroxybenzoates (parabens) are the industry standard, m-hydroxybenzoates like E3H5MB exhibit distinct antimicrobial profiles.[1][2]

-

Mode of Action: Disruption of the bacterial cell membrane lipid bilayer. The ethyl ester facilitates entry, while the phenolic proton acts as a weak acid uncoupler, disrupting the proton motive force (PMF).[2]

-

Spectrum: Effective against Gram-positive bacteria (e.g., S. aureus) and fungi.[2] The 5-methyl substitution enhances activity against lipophilic targets compared to non-methylated analogs [5].[1][2]

Medicinal Chemistry: Thrombin Inhibitors

The acid form, 3-hydroxy-5-methylbenzoic acid, is a validated building block for "trisubstituted benzene" thrombin inhibitors used in coagulation disorders [2].[1][2]

Experimental Protocols

Protocol: Green Synthesis of this compound

Objective: Synthesize the target ester using a solid superacid catalyst to minimize waste (Green Chemistry).[2]

Reagents:

-

Absolute Ethanol (Solvent/Reactant)[2]

-

Catalyst: WO3/B2O3-ZrO2 (Solid Superacid) or Sulfuric Acid (Traditional)[1][2]

Workflow:

-

Charge: Add 0.1 mol of 3-hydroxy-5-methylbenzoic acid and 10 equivalents of absolute ethanol to a round-bottom flask.

-

Catalysis: Add 5 wt% (relative to acid) of WO3/B2O3-ZrO2 catalyst.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[2]

-

Workup:

-

Characterization: Confirm structure via 1H-NMR (Ethanol ethyl peaks: quartet ~4.3 ppm, triplet ~1.3 ppm; Aromatic protons: singlets ~6.8-7.2 ppm).[1][2]

Protocol: Tyrosinase Inhibition Assay (Kinetics)

Objective: Determine the IC50 and mode of inhibition.[7]

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)[2]

-

Buffer: 50 mM Phosphate Buffer (pH 6.8)

-

Test Compound: E3H5MB (dissolved in DMSO)[2]

Step-by-Step:

-

Preparation: Prepare serial dilutions of E3H5MB (10 µM – 500 µM) in phosphate buffer (max 1% DMSO final).

-

Incubation: In a 96-well plate, mix 140 µL buffer, 20 µL enzyme solution (40 units/mL), and 20 µL test compound. Incubate at 25°C for 10 minutes.

-

Initiation: Add 20 µL of L-DOPA (2.5 mM).

-

Measurement: Monitor absorbance at 475 nm (formation of dopachrome) every 30 seconds for 10 minutes using a microplate reader.

-

Analysis:

Comparative Data Analysis

The following table contrasts E3H5MB with standard analogs to highlight its unique positioning.

| Compound | Structure | Primary Activity | LogP (Est.) | Key Advantage |

| This compound | m-OH, 5-Me | Dual (Enzyme Inhibitor + Antimicrobial) | ~2.5 | Lipophilicity + Active Site Fit |

| Ethyl 3-hydroxybenzoate | m-OH, No Me | Antimicrobial | ~2.1 | Lower steric hindrance |

| Methyl Paraben | p-OH, Methyl Ester | Preservative | ~1.9 | Established safety profile |

| Kojic Acid | Pyranone | Tyrosinase Inhibitor | -0.6 | High potency, low stability |

Synthesis & Assay Workflow Diagram

Caption: Integrated workflow for the synthesis and tyrosinase inhibition screening of E3H5MB.

References

-

ChemicalBook. (2025). 3-Hydroxy-5-methylbenzoic acid: Synthesis and Properties. Retrieved from [2]

-

Santa Cruz Biotechnology. (2025). Thrombin Inhibitors and Precursors. Retrieved from [2]

-

PubChem. (2025).[8] Ethyl 3-hydroxybenzoate Compound Summary. National Library of Medicine. Retrieved from [2]

-

Royal Society of Chemistry. (2024). Inhibitory activity and mechanism of phenolic compounds on tyrosinase. Food & Function. Retrieved from [2]

-

National Institutes of Health (NIH). (2023). Antimicrobial and Cytotoxic Activity of Alkyl Benzoate Derivatives. PubMed Central. Retrieved from [2]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 3-HYDROXY-5-METHYL-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-HYDROXY-5-METHYL-BENZOIC ACID | 585-81-9 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]

- 7. Inhibitory activity and mechanism of trilobatin on tyrosinase: kinetics, interaction mechanism and molecular docking - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]